molecular formula C18H14ClNO4 B2728127 (Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate CAS No. 622793-73-1

(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

Cat. No. B2728127
CAS RN: 622793-73-1
M. Wt: 343.76
InChI Key: NBQHFXMGKJVJOT-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate, also known as CBO-DIM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of carbamate derivatives and has been shown to exhibit a wide range of biological activities.

Scientific Research Applications

Chemical Synthesis and Catalysis

One significant area of application involves chemical synthesis processes. For instance, Gabriele et al. (2006) described a new synthesis approach for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, showcasing the utility of related carbamate compounds in tandem oxidative aminocarbonylation-cyclization reactions (Gabriele et al., 2006). This research highlights the stereoselective capabilities of these compounds, potentially including the specific compound , in facilitating complex chemical transformations.

Agricultural Applications

In the agricultural sector, compounds like carbendazim and tebuconazole have been encapsulated in solid lipid nanoparticles and polymeric nanocapsules for sustained release, indicating the potential for similar applications with (Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate (Campos et al., 2015). Such technology offers controlled delivery mechanisms for plant protection agents, minimizing environmental impact and improving efficacy.

Photocatalytic Degradation

The photocatalytic degradation of pollutants using semiconductor oxides has been explored, where compounds like carbofuran, a structurally related carbamate, were effectively degraded in aqueous solutions (Mahalakshmi et al., 2007). This suggests potential environmental remediation applications for this compound, particularly in breaking down harmful substances in water bodies.

Antibacterial Activities

Research into novel Schiff bases containing structures similar to the compound of interest has shown promising antibacterial activities. Asiri and Khan (2010) synthesized Schiff bases with significant activity against various bacterial strains, suggesting potential for the compound to serve as a basis for developing new antibacterial agents (Asiri & Khan, 2010).

properties

IUPAC Name

[(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-20(2)18(22)23-13-6-7-14-15(10-13)24-16(17(14)21)9-11-4-3-5-12(19)8-11/h3-10H,1-2H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQHFXMGKJVJOT-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646706
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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